molecular formula C10H8ClN3O B15067947 N-(7-chloro-1,8-naphthyridin-2-yl)acetamide CAS No. 53788-34-4

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide

Cat. No.: B15067947
CAS No.: 53788-34-4
M. Wt: 221.64 g/mol
InChI Key: VIIPRKFEGDDHCU-UHFFFAOYSA-N
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Description

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide is a chemical compound with the molecular formula C10H8ClN3O. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of 7-chloro-1,8-naphthyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the naphthyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridine compounds.

Scientific Research Applications

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(7-chloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-5-methyl-1,8-naphthyridin-2-yl)acetamide
  • 2-chloro-7-acetamido-1,8-naphthyridine
  • 2-acetylamino-7-chloro-1,8-naphthyridine

Uniqueness

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

53788-34-4

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C10H8ClN3O/c1-6(15)12-9-5-3-7-2-4-8(11)13-10(7)14-9/h2-5H,1H3,(H,12,13,14,15)

InChI Key

VIIPRKFEGDDHCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=CC(=N2)Cl

Origin of Product

United States

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